methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14985698
InChI: InChI=1S/C18H18N2O3S/c1-11-15(17(22)23-3)14(10-9-13-7-5-4-6-8-13)20-16(21)12(2)24-18(20)19-11/h4-10,12,14H,1-3H3/b10-9+
SMILES:
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4 g/mol

methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC14985698

Molecular Formula: C18H18N2O3S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
IUPAC Name methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C18H18N2O3S/c1-11-15(17(22)23-3)14(10-9-13-7-5-4-6-8-13)20-16(21)12(2)24-18(20)19-11/h4-10,12,14H,1-3H3/b10-9+
Standard InChI Key XJBNAGZFOCCCHZ-MDZDMXLPSA-N
Isomeric SMILES CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)/C=C/C3=CC=CC=C3
Canonical SMILES CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C=CC3=CC=CC=C3

Introduction

Methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound's unique structural features, including a thiazole and pyrimidine ring, contribute to its reactivity and biological properties.

Synthesis

The synthesis of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method includes the Biginelli condensation, followed by further modifications to achieve the final structure. This reaction combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions to form dihydropyrimidinones.

Biological Activity

The biological activity of this compound is notable for its potential therapeutic effects. It may interact with specific molecular targets such as enzymes or receptors involved in various physiological pathways. Its mechanism of action likely involves binding to these targets, leading to alterations in cellular processes and responses.

Structural Similarities and Analogues

Several compounds share structural similarities with methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate. These include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineContains bromine substitutionPotentially enhanced biological activity due to halogen presence
Methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methylIndole moiety includedUnique indole structure may influence pharmacodynamics
Ethyl (2E)-2-benzylidene derivativesBenzylidene substitutionVariations in substituents may affect solubility and bioavailability

These compounds illustrate the diversity within the thiazolopyrimidine class and highlight the unique structural features of methyl 2,7-dimethyl-3-oxo-5-[(E)-2-phenylethenyl]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate that may confer distinct biological activities and applications.

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